Cas no 1807213-06-4 (4-Chloro-3-methyl-2-nitrobenzamide)

4-Chloro-3-methyl-2-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-3-methyl-2-nitrobenzamide
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- Inchi: 1S/C8H7ClN2O3/c1-4-6(9)3-2-5(8(10)12)7(4)11(13)14/h2-3H,1H3,(H2,10,12)
- InChI Key: NCIQEORXPBEJIL-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(N)=O)C(=C1C)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 254
- Topological Polar Surface Area: 88.9
- XLogP3: 1.6
4-Chloro-3-methyl-2-nitrobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010013999-1g |
4-Chloro-3-methyl-2-nitrobenzamide |
1807213-06-4 | 97% | 1g |
1,519.80 USD | 2021-07-05 |
4-Chloro-3-methyl-2-nitrobenzamide Related Literature
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2. Book reviews
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
Additional information on 4-Chloro-3-methyl-2-nitrobenzamide
4-Chloro-3-methyl-2-nitrobenzamide (CAS No. 1807213-06-4): A Comprehensive Overview
The compound 4-Chloro-3-methyl-2-nitrobenzamide, identified by the CAS registry number 1807213-06-4, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzene ring substituted with a chlorine atom at position 4, a methyl group at position 3, and a nitro group at position 2, along with an amide functional group. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-Chloro-3-methyl-2-nitrobenzamide through various methodologies. One notable approach involves the Friedel-Crafts acylation reaction, where the benzene ring is activated by appropriate substituents to facilitate the introduction of the amide group. The presence of electron-withdrawing groups like the nitro and chlorine atoms significantly influences the reactivity of the benzene ring, making it more susceptible to electrophilic substitution reactions. This has been extensively studied in recent research papers, where scientists have explored the optimization of reaction conditions to achieve higher yields and better purity.
The structural features of 4-Chloro-3-methyl-2-nitrobenzamide also make it an excellent candidate for use in drug discovery programs. The nitro group is known for its potential as a bioisostere of hydroxyl or amino groups, often contributing to the pharmacokinetic properties of a molecule. Recent studies have highlighted its role as a lead compound in the development of new pharmaceutical agents targeting various diseases, including cancer and inflammatory conditions. Researchers have reported that this compound exhibits promising biological activity in vitro, particularly in inhibiting key enzymes involved in disease progression.
In addition to its pharmaceutical applications, 4-Chloro-3-methyl-2-nitrobenzamide has found utility in materials science. Its amide functional group makes it suitable for use as a building block in polymer synthesis, where it can contribute to the formation of high-performance materials with tailored properties. Recent breakthroughs in polymer chemistry have demonstrated its potential in creating biodegradable polymers for use in sustainable packaging and biomedical devices.
The synthesis and characterization of 4-Chloro-3-methyl-2-nitrobenzamide have been extensively documented in peer-reviewed journals. For instance, a study published in *Journal of Organic Chemistry* detailed the optimization of synthetic routes using microwave-assisted techniques, which significantly reduced reaction times while maintaining high yields. Another study in *Materials Today* explored its application as a monomer in polyurethane synthesis, showcasing its ability to enhance mechanical properties such as tensile strength and thermal stability.
From an environmental standpoint, researchers have also investigated the biodegradation pathways of 4-Chloro-3-methyl-2-nitrobenzamide under various conditions. Results indicate that under aerobic conditions, this compound can be effectively degraded by microorganisms within a relatively short timeframe. This finding is particularly important for industries utilizing this compound, as it suggests that proper waste management practices can minimize its environmental impact.
In conclusion, 4-Chloro-3-methyl-2-nitrobenzamide (CAS No. 1807213-06-4) stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in advancing scientific and technological frontiers.
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